molecular formula C22H14F3NO2S2 B4537580 5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No. B4537580
M. Wt: 445.5 g/mol
InChI Key: WODYEKSMXZVQML-UNOMPAQXSA-N
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Description

This compound belongs to a class of thiazolidin-4-one derivatives, known for a wide range of biological activities and chemical properties. The research on such compounds typically involves exploring their synthesis, structural characterization, and the investigation of their potential applications based on their physical and chemical properties.

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives often involves condensation reactions between aldehydes and thioglycolic acid or its analogs in the presence of a base. Although specific synthesis details for "5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one" are not directly available, similar compounds are synthesized through meticulous control of reaction conditions to ensure the desired product is obtained with high yield and purity (Rahmani et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is characterized using spectroscopic methods like FT-IR, NMR, and X-ray crystallography. These techniques provide insights into the compound's molecular geometry, electronic structure, and the nature of its intermolecular interactions. For example, X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have been used to determine the crystal structure and theoretical analysis of similar compounds, providing a foundation for understanding the structural aspects of "5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one" (Rahmani et al., 2017).

properties

IUPAC Name

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO2S2/c1-28-18-10-9-13-5-2-3-8-16(13)17(18)12-19-20(27)26(21(29)30-19)15-7-4-6-14(11-15)22(23,24)25/h2-12H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODYEKSMXZVQML-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 2
5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 3
5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 4
5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 5
5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 6
5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

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